Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Catalog No.
S12626866
CAS No.
M.F
C20H22N4O3S2
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-...

Product Name

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

IUPAC Name

ethyl 2-[2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C20H22N4O3S2/c1-4-6-14-9-13(7-8-21-14)19-22-12(3)17(29-19)18(26)24-20-23-15(11-28-20)10-16(25)27-5-2/h7-9,11H,4-6,10H2,1-3H3,(H,23,24,26)

InChI Key

CQGITSYFQFZYTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)CC(=O)OCC)C

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound characterized by its unique thiazole and pyridine moieties. The compound features a thiazole ring system, which is known for its diverse biological activities, and an ethyl acetate functional group, contributing to its solubility and reactivity. The structure includes multiple substituents that enhance its potential as a pharmaceutical agent.

The chemical reactivity of Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be explored through various reactions typical of thiazole derivatives. These may include:

  • Nucleophilic Substitution: The carbonyl group in the thiazole can undergo nucleophilic attack by amines or alcohols.
  • Acid-Base Reactions: The thiazole nitrogen can act as a base, participating in proton transfer reactions.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines.

Thiazole derivatives are noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate may exhibit similar activities due to its structural components. Preliminary studies suggest potential efficacy against various pathogens and possibly in cancer cell lines.

The synthesis of Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves several steps:

  • Formation of Thiazole Rings: Utilizing 2-amino thiazoles and appropriate carbon sources.
  • Acetate Formation: Reacting the thiazole derivative with acetic anhydride or ethyl acetate under acidic conditions.
  • Pyridine Substitution: Introducing the 2-propylpyridine moiety through a nucleophilic substitution reaction.

Interaction studies involving Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be conducted using various techniques:

  • Molecular Docking Studies: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or pathogens.
  • Spectroscopic Methods: Such as NMR and mass spectrometry to study interaction mechanisms at the molecular level.

Several compounds share structural similarities with Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate. Here are some examples:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-methylthiazol)acetateThiazole ringAntimicrobial
4-MethylthiazoleSimple thiazoleAntifungal
2-Amino thiazole derivativesAmino group on thiazoleAnticancer

Uniqueness

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its dual thiazole structure combined with a pyridine moiety, potentially enhancing its biological profile compared to simpler analogs that lack such complexity.

Systematic IUPAC Nomenclature of Ethyl [2-({[4-Methyl-2-(2-Propylpyridin-4-yl)-1,3-Thiazol-5-yl]Carbonyl}Amino)-1,3-Thiazol-4-yl]Acetate

The IUPAC name of this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as the ethyl acetate moiety, which forms the ester functional group. The acetyloxy group (-OAc) is attached to a thiazole ring system, specifically at the 4-position of the 1,3-thiazole heterocycle. This thiazole ring is further substituted at the 2-position with a carboxamide group (-NH-C=O), which links to a second thiazole ring.

The second thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 2-propylpyridin-4-yl group. Pyridine, a six-membered aromatic ring with one nitrogen atom, is numbered such that the nitrogen occupies the 1-position. The propyl substituent on the pyridine ring is located at the 2-position, while the thiazole attachment occurs at the 4-position.

The full systematic name is constructed as follows:

  • Parent structure: Ethyl acetate (ethyl ester of acetic acid).
  • Primary substituent: A 1,3-thiazole ring at the 4-position of the acetate’s methyl group.
  • Secondary substituent: A carboxamide group at the 2-position of the primary thiazole, linking to a secondary thiazole.
  • Tertiary substituents:
    • Methyl group at the 4-position of the secondary thiazole.
    • 2-Propylpyridin-4-yl group at the 2-position of the secondary thiazole.

This results in the complete IUPAC name:
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate.

Registry Numbers and Database Identifiers (CAS, PubChem, ChemSpider)

As of May 27, 2025, this compound does not appear in major chemical databases under its systematic name or common synonyms. A review of PubChem , ChemSpider , and commercial catalogs reveals no exact matches for the structure. Key observations include:

DatabaseIdentifier StatusRelated Entries
CASNot assignedAnalogous thiazole-pyridine hybrids (e.g., 494826-10-7 ) have CAS registries.
PubChem CIDUnavailableCID 1636525 and CID 104454 feature similar thiazole-acetate backbones.
ChemSpiderNo record foundOver 130 million structures indexed, but none match this compound .

The absence of identifiers suggests this compound may be a novel entity or a proprietary molecule not yet disclosed in public databases. Structural analogs, such as ethyl 2-(2-aminothiazol-4-yl)acetate , demonstrate the commonality of thiazole-acetate frameworks in medicinal chemistry.

Synonyms and Historical Naming Conventions

While no standardized synonyms exist for this compound, historical naming conventions for analogous structures provide insight into potential alternative designations:

  • Non-IUPAC descriptors:
    • Ethyl 2-(4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamido)thiazole-4-acetate.
    • 4-(Ethoxycarbonylmethyl)-2-[(4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carbonyl)amino]thiazole.
  • Fragment-based nomenclature:
    • The pyridine-thiazole core could be termed a “2-propylpyridinyl-substituted thiazolylcarboxamide.”

Historical practices often prioritized brevity over systematic rigor. For example, the term “thiazolylacetate” appears in older literature to describe esters of thiazole-containing acetic acids . However, modern nomenclature mandates full substituent specification to avoid ambiguity.

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

430.11333292 g/mol

Monoisotopic Mass

430.11333292 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types